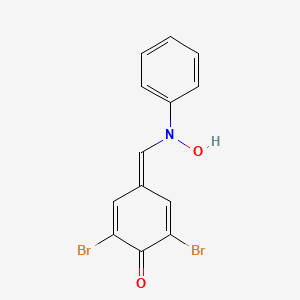

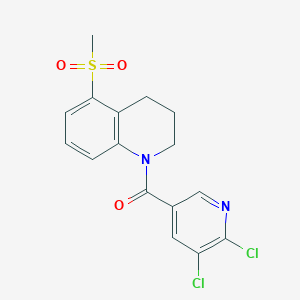

![molecular formula C28H22ClN3O2S3 B2367180 5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-ethylphenyl)-6-(2-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 422307-27-5](/img/structure/B2367180.png)

5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-ethylphenyl)-6-(2-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-ethylphenyl)-6-(2-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C28H22ClN3O2S3 and its molecular weight is 564.13. The purity is usually 95%.

BenchChem offers high-quality 5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-ethylphenyl)-6-(2-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-ethylphenyl)-6-(2-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor and Antibacterial Applications

Research on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines highlights their potential as nonclassical antifolate inhibitors of thymidylate synthase (TS), suggesting applications in antitumor and antibacterial therapy. These compounds, including derivatives with phenyl, 4'-chlorophenyl, and other substitutions, have been evaluated for their inhibitory effects on human and various microbial TSs. Particularly, analogues with 3',4'-dichloro and 4'-nitro substituents showed potent activity against human TS, indicating their potential as antitumor agents. These findings suggest a broad spectrum of activity that could be leveraged in drug development for cancer and bacterial infections (Gangjee et al., 1996).

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety aimed at producing effective antibacterial agents showcases the chemical versatility and potential pharmacological applications of such structures. These compounds have demonstrated high antibacterial activities, underscoring their importance in the development of new antimicrobial agents (Azab et al., 2013).

Antinociceptive and Anti-inflammatory Properties

Another area of interest is the design and synthesis of thiazolopyrimidine derivatives with antinociceptive and anti-inflammatory properties. These studies not only advance our understanding of pain management and inflammation control but also contribute to the discovery of new therapeutic agents with minimized side effects (Selvam et al., 2012).

Antimicrobial and Anticancer Agents

The development of pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, as well as pyrazolo[4,3-d]-pyrimidine derivatives, highlights their potential as antimicrobial and anticancer agents. These compounds have been synthesized and characterized, with some showing higher anticancer activity than standard drugs, indicating their significant therapeutic potential (Hafez et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of this compound is human glycolate oxidase (hGOX) . hGOX is a peroxisomal flavoenzyme that plays a crucial role in the metabolism of glyoxylate .

Mode of Action

The compound interacts with hGOX in a specific manner. The crystal structure of hGOX in complex with a similar inhibitor has been determined . The inhibitor heteroatoms interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids . In addition, the chlorophenyl substituent is surrounded by nonconserved hydrophobic residues .

Biochemical Pathways

The compound affects the glyoxylate metabolism pathway. When the normal metabolism of glyoxylate is impaired, glyoxylate yields oxalate, which forms insoluble calcium deposits, particularly in the kidneys . Therefore, hGOX and its inhibitors could be of interest for the treatment of genetic diseases like hyperoxaluria types 1 and 2 .

Result of Action

The compound’s action on hGOX can potentially reduce the production of oxalate, thereby preventing the formation of calcium oxalate deposits in the kidneys . This could be beneficial for patients suffering from hyperoxaluria.

Propiedades

IUPAC Name |

5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-ethylphenyl)-6-(2-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22ClN3O2S3/c1-3-18-8-14-21(15-9-18)31-25-24(37-28(31)35)26(34)32(22-7-5-4-6-17(22)2)27(30-25)36-16-23(33)19-10-12-20(29)13-11-19/h4-15H,3,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFXWLSVSRILIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5C)SC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22ClN3O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-ethylphenyl)-6-(2-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one](/img/structure/B2367097.png)

![N-(4-butylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2367098.png)

![5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one](/img/structure/B2367106.png)

![5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2367107.png)

![3-((5-((pyridin-3-ylmethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2367111.png)

![8-(4-ethoxyphenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2367115.png)